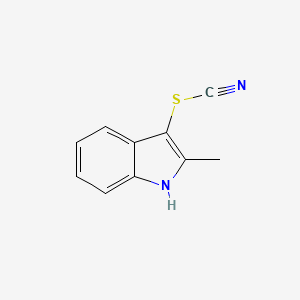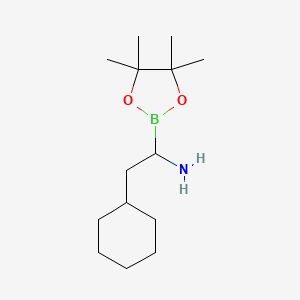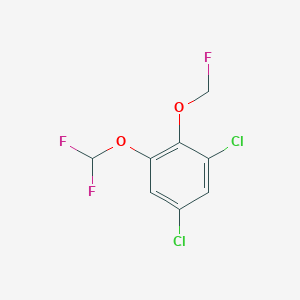
2-(4H-1-Benzothiopyran-3-yl)-2H-1-benzothiopyran-1-ium perchlorate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 1-Benzothiopyrylium, 2-(4H-1-benzothiopyran-3-yl)-, perchlorate (9CI) typically involves the reaction of benzothiopyran derivatives with perchloric acid. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
1-Benzothiopyrylium, 2-(4H-1-benzothiopyran-3-yl)-, perchlorate (9CI) undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups. Common reagents for substitution reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-Benzothiopyrylium, 2-(4H-1-benzothiopyran-3-yl)-, perchlorate (9CI) has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 1-Benzothiopyrylium, 2-(4H-1-benzothiopyran-3-yl)-, perchlorate (9CI) involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
1-Benzothiopyrylium, 2-(4H-1-benzothiopyran-3-yl)-, perchlorate (9CI) can be compared with other benzothiopyrylium salts and benzothiopyran derivatives. Similar compounds include:
- 1-Benzothiopyrylium, 2-(4H-1-benzothiopyran-3-yl)-, chloride
- 1-Benzothiopyrylium, 2-(4H-1-benzothiopyran-3-yl)-, bromide
- 1-Benzothiopyrylium, 2-(4H-1-benzothiopyran-3-yl)-, iodide
The uniqueness of 1-Benzothiopyrylium, 2-(4H-1-benzothiopyran-3-yl)-, perchlorate (9CI) lies in its specific perchlorate anion, which can influence its chemical reactivity and properties compared to other similar compounds.
Eigenschaften
CAS-Nummer |
100264-58-2 |
|---|---|
Molekularformel |
C18H15ClO4S2 |
Molekulargewicht |
394.9 g/mol |
IUPAC-Name |
3-(2H-thiochromen-1-ium-2-yl)-4H-thiochromene;perchlorate |
InChI |
InChI=1S/C18H14S2.ClHO4/c1-4-8-17-13(5-1)9-10-18(20-17)15-11-14-6-2-3-7-16(14)19-12-15;2-1(3,4)5/h1-10,12,18H,11H2;(H,2,3,4,5) |
InChI-Schlüssel |
RDGSYVGABNFHGH-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=CC=CC=C2SC=C1C3C=CC4=CC=CC=C4[SH+]3.[O-]Cl(=O)(=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(R)-1-(1-(Benzo[D][1,3]dioxol-5-YL)ethyl)piperazine 2hcl](/img/structure/B14060050.png)










![5-chloro-1-(cyclopropylmethyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B14060113.png)

